Cas no 2171708-02-2 (tert-butyl 2-(bromomethyl)-1,4-dioxa-8-azaspiro5.5undecane-8-carboxylate)

Tert-butyl 2-(bromomethyl)-1,4-dioxa-8-azaspiro[5.5]undecane-8-carboxylate is a versatile spirocyclic compound featuring a bromomethyl functional group and a tert-butoxycarbonyl (Boc)-protected amine. Its rigid spirocyclic structure enhances stability, while the bromomethyl group provides a reactive handle for further functionalization, making it valuable in organic synthesis and medicinal chemistry. The Boc protection ensures selective deprotection under mild acidic conditions, facilitating its use in multi-step synthetic routes. This compound is particularly useful in the construction of complex heterocycles and as an intermediate in pharmaceutical research. Its well-defined reactivity and stability under various conditions make it a reliable choice for advanced synthetic applications.
tert-butyl 2-(bromomethyl)-1,4-dioxa-8-azaspiro5.5undecane-8-carboxylate structure
2171708-02-2 structure
Product name:tert-butyl 2-(bromomethyl)-1,4-dioxa-8-azaspiro5.5undecane-8-carboxylate
CAS No:2171708-02-2
MF:C14H24BrNO4
MW:350.248663902283
CID:5961756
PubChem ID:165522603

tert-butyl 2-(bromomethyl)-1,4-dioxa-8-azaspiro5.5undecane-8-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 2-(bromomethyl)-1,4-dioxa-8-azaspiro5.5undecane-8-carboxylate
    • 2171708-02-2
    • EN300-1277808
    • tert-butyl 2-(bromomethyl)-1,4-dioxa-8-azaspiro[5.5]undecane-8-carboxylate
    • Inchi: 1S/C14H24BrNO4/c1-13(2,3)20-12(17)16-6-4-5-14(9-16)10-18-8-11(7-15)19-14/h11H,4-10H2,1-3H3
    • InChI Key: WQGGCPUEDZPOIR-UHFFFAOYSA-N
    • SMILES: BrCC1COCC2(CN(C(=O)OC(C)(C)C)CCC2)O1

Computed Properties

  • Exact Mass: 349.08887g/mol
  • Monoisotopic Mass: 349.08887g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 358
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 48Ų
  • XLogP3: 1.8

tert-butyl 2-(bromomethyl)-1,4-dioxa-8-azaspiro5.5undecane-8-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1277808-250mg
tert-butyl 2-(bromomethyl)-1,4-dioxa-8-azaspiro[5.5]undecane-8-carboxylate
2171708-02-2
250mg
$840.0 2023-10-01
Enamine
EN300-1277808-500mg
tert-butyl 2-(bromomethyl)-1,4-dioxa-8-azaspiro[5.5]undecane-8-carboxylate
2171708-02-2
500mg
$877.0 2023-10-01
Enamine
EN300-1277808-5000mg
tert-butyl 2-(bromomethyl)-1,4-dioxa-8-azaspiro[5.5]undecane-8-carboxylate
2171708-02-2
5000mg
$2650.0 2023-10-01
Enamine
EN300-1277808-100mg
tert-butyl 2-(bromomethyl)-1,4-dioxa-8-azaspiro[5.5]undecane-8-carboxylate
2171708-02-2
100mg
$804.0 2023-10-01
Enamine
EN300-1277808-1.0g
tert-butyl 2-(bromomethyl)-1,4-dioxa-8-azaspiro[5.5]undecane-8-carboxylate
2171708-02-2
1g
$0.0 2023-06-08
Enamine
EN300-1277808-50mg
tert-butyl 2-(bromomethyl)-1,4-dioxa-8-azaspiro[5.5]undecane-8-carboxylate
2171708-02-2
50mg
$768.0 2023-10-01
Enamine
EN300-1277808-1000mg
tert-butyl 2-(bromomethyl)-1,4-dioxa-8-azaspiro[5.5]undecane-8-carboxylate
2171708-02-2
1000mg
$914.0 2023-10-01
Enamine
EN300-1277808-2500mg
tert-butyl 2-(bromomethyl)-1,4-dioxa-8-azaspiro[5.5]undecane-8-carboxylate
2171708-02-2
2500mg
$1791.0 2023-10-01
Enamine
EN300-1277808-10000mg
tert-butyl 2-(bromomethyl)-1,4-dioxa-8-azaspiro[5.5]undecane-8-carboxylate
2171708-02-2
10000mg
$3929.0 2023-10-01

tert-butyl 2-(bromomethyl)-1,4-dioxa-8-azaspiro5.5undecane-8-carboxylate Related Literature

Additional information on tert-butyl 2-(bromomethyl)-1,4-dioxa-8-azaspiro5.5undecane-8-carboxylate

Comprehensive Overview of tert-butyl 2-(bromomethyl)-1,4-dioxa-8-azaspiro[5.5]undecane-8-carboxylate (CAS No. 2171708-02-2)

In the realm of organic synthesis and pharmaceutical intermediates, tert-butyl 2-(bromomethyl)-1,4-dioxa-8-azaspiro[5.5]undecane-8-carboxylate (CAS No. 2171708-02-2) stands out as a versatile and highly functionalized compound. Its unique spirocyclic structure and bromomethyl moiety make it a valuable building block for drug discovery, agrochemical development, and material science applications. Researchers and chemists frequently search for this compound due to its role in peptide coupling, protecting group strategies, and heterocyclic synthesis.

The compound's CAS number 2171708-02-2 is often queried in scientific databases, reflecting its growing importance in medicinal chemistry. Its tert-butyl carboxylate group provides stability under various reaction conditions, while the bromomethyl functionality allows for further derivatization, such as nucleophilic substitutions or cross-coupling reactions. This dual reactivity aligns with current trends in fragment-based drug design and click chemistry, addressing the demand for modular synthetic approaches.

Recent advancements in spirocyclic compounds have highlighted their potential in modulating bioavailability and target selectivity, making tert-butyl 2-(bromomethyl)-1,4-dioxa-8-azaspiro[5.5]undecane-8-carboxylate a subject of interest for CNS drug development. Its 1,4-dioxa ring system contributes to improved solubility, a critical factor in formulation optimization—a hot topic in pharmaceutical R&D. Searches for "spirocyclic intermediates for drug discovery" or "bromomethyl derivatives in synthesis" often lead to this compound, underscoring its relevance.

From a synthetic perspective, the compound's azaspiro[5.5]undecane core is a scaffold for GPCR-targeted ligands, a trending area in oncology and neurology research. Its compatibility with Boc-protection/deprotection workflows (evidenced by the tert-butyl carboxylate group) simplifies its integration into automated solid-phase synthesis platforms. These features resonate with the industry's shift toward high-throughput screening and combinatorial chemistry.

Environmental and regulatory considerations also drive interest in this compound. Unlike traditional halogenated reagents, its bromomethyl group is strategically positioned for selective transformations, minimizing waste—a key concern in green chemistry initiatives. Queries like "eco-friendly bromomethylating agents" or "sustainable spirocyclic synthons" reflect this alignment with modern ESG (Environmental, Social, and Governance) priorities in chemical manufacturing.

In material science, the compound's rigid spiro architecture offers potential for designing advanced polymers with tailored thermal stability. The 1,4-dioxa-8-aza motif could enhance compatibility with biodegradable matrices, a rapidly growing niche. Such applications are frequently explored under search terms like "spirocyclic monomers for high-performance materials" or "heteroatom-rich building blocks."

Analytical characterization of CAS 2171708-02-2 typically involves NMR, HPLC, and mass spectrometry, with particular attention to the bromomethyl proton signals and spirocyclic carbon environments. These details are crucial for quality control, as highlighted by frequent searches for "spectral data of azaspiro compounds" or "purity analysis of bromomethyl derivatives."

In conclusion, tert-butyl 2-(bromomethyl)-1,4-dioxa-8-azaspiro[5.5]undecane-8-carboxylate exemplifies the convergence of structural innovation and practical utility in modern chemistry. Its multifaceted applications—from drug candidate optimization to smart material design—ensure its continued prominence in both academic and industrial settings, as reflected in evolving search trends and research publications.

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